N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
“N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound featuring a sulfonamide group attached to a benzene ring with a trifluoromethyl substituent and a di(furan-2-yl)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” typically involves multi-step organic reactions. One possible route could include:
Formation of the di(furan-2-yl)ethyl intermediate: This step might involve the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.
Sulfonamide formation: The intermediate can then be reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The trifluoromethyl group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Organic Synthesis: It could serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: The compound could be used in the development of probes for studying biological systems.
Industry
Materials Science: Possible use in the development of new materials with unique properties due to the trifluoromethyl and furan groups.
Mechanism of Action
The mechanism of action for any biological activity of “N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” would depend on its specific interactions with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(2-thienylmethyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
“N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties compared to similar compounds with only one furan or other heterocyclic rings.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c18-17(19,20)12-5-7-13(8-6-12)26(22,23)21-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULAZPKWXVGRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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